molecular formula C9H8F2N2O B14907920 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole

Cat. No.: B14907920
M. Wt: 198.17 g/mol
InChI Key: JEDOTPROUXIZHU-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and 4-methoxy-2-methylphenylhydrazine.

    Cyclization: The key step involves the cyclization of the hydrazine derivative with the aniline derivative under acidic conditions to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-4-methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluoro-4-methoxy-1H-indazole: Lacks the methyl group at the 6-position.

    4-Methoxy-6-methyl-1H-indazole: Lacks the fluorine atoms at the 5 and 7 positions.

    5,7-Difluoro-1H-indazole: Lacks the methoxy and methyl groups.

Uniqueness

5,7-Difluoro-4-methoxy-6-methyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its stability and bioactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8F2N2O

Molecular Weight

198.17 g/mol

IUPAC Name

5,7-difluoro-4-methoxy-6-methyl-1H-indazole

InChI

InChI=1S/C9H8F2N2O/c1-4-6(10)8-5(3-12-13-8)9(14-2)7(4)11/h3H,1-2H3,(H,12,13)

InChI Key

JEDOTPROUXIZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=NN2)C(=C1F)OC)F

Origin of Product

United States

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